ADP-Induced Antiplatelet Aggregation
In a direct head-to-head comparison of 10 coumarins co-isolated from Leonurus japonicus, murrayone (compound 8) and isogosferal (4) significantly inhibited ADP-induced platelet aggregation, whereas structurally related osthol (10) and auraptenol (9) showed no significant activity in the same assay [1].
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation |
|---|---|
| Target Compound Data | Significant inhibition (active) |
| Comparator Or Baseline | Osthol and auraptenol: no significant activity (inactive) |
| Quantified Difference | Active vs. inactive (qualitative determination) |
| Conditions | In vitro ADP-induced platelet aggregation assay using isolated coumarins |
Why This Matters
For researchers investigating antiplatelet mechanisms, selecting an inactive analog such as osthol or auraptenol would yield false-negative results, whereas murrayone provides the active phenotype required for mechanistic studies.
- [1] Yang, H., Zhou, Q.-M., Peng, C., Liu, L.-S., Xie, X.-F., Xiong, L., & Liu, Z.-H. (2014). Coumarins from Leonurus japonicus and their anti-platelet aggregative activity. Zhongguo Zhong Yao Za Zhi, 39(22), 4356-4359. PMID: 25850267. View Source
